molecular formula C14H10O4S2<br>COOH-C6H4-S-S-C6H4-COOH<br>C14H10O4S2 B123356 2,2'-Dithiodibenzoic acid CAS No. 119-80-2

2,2'-Dithiodibenzoic acid

Cat. No.: B123356
CAS No.: 119-80-2
M. Wt: 306.4 g/mol
InChI Key: LBEMXJWGHIEXRA-UHFFFAOYSA-N
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Description

It is a white to light yellow crystalline solid that is primarily used as a sulfhydryl modifying reagent . This compound is known for its unique disulfide bond, which plays a crucial role in various chemical reactions and applications.

Mechanism of Action

Target of Action

It is known as a sulfhydryl modifying reagent , suggesting that it may interact with proteins or enzymes that contain sulfhydryl (-SH) groups.

Mode of Action

As a sulfhydryl modifying reagent, it may form disulfide bonds with sulfhydryl groups in proteins or enzymes . This could potentially alter the structure and function of these proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

It is known to be involved in the biodegradation of dibenzothiophene, a sulfur heterocycle found in crude oils and coal . The biodegradation of dibenzothiophene through the Kodama pathway leads to the formation of 2,2’-Dithiodibenzoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dithiodibenzoic acid can be synthesized through the oxidation of 2-mercaptobenzoic acid. The reaction typically involves the use of oxidizing agents such as iodine or hydrogen peroxide under controlled conditions . The reaction proceeds as follows:

2C7H6O2S+I2C14H10O4S2+2HI2 \text{C}_7\text{H}_6\text{O}_2\text{S} + \text{I}_2 \rightarrow \text{C}_{14}\text{H}_{10}\text{O}_4\text{S}_2 + 2\text{HI} 2C7​H6​O2​S+I2​→C14​H10​O4​S2​+2HI

Industrial Production Methods: In industrial settings, the production of 2,2’-dithiodibenzoic acid may involve the use of more efficient and scalable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Iodine, hydrogen peroxide.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: 2-Mercaptobenzoic acid.

    Substitution: Esters, amides.

Scientific Research Applications

2,2’-Dithiodibenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Carboxyphenyl disulfide
  • Dithiosalicylic acid
  • Bis(2-carboxyphenyl) disulfide

Comparison: 2,2’-Dithiodibenzoic acid is unique due to its specific disulfide bond and carboxylic acid groups, which confer distinct reactivity and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical and biological applications .

Properties

IUPAC Name

2-[(2-carboxyphenyl)disulfanyl]benzoic acid
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InChI

InChI=1S/C14H10O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18)
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InChI Key

LBEMXJWGHIEXRA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SSC2=CC=CC=C2C(=O)O
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Molecular Formula

Record name 2,2'-DITHIODIBENZOIC ACID
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DSSTOX Substance ID

DTXSID1059498
Record name Benzoic acid, 2,2'-dithiobis-
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Molecular Weight

306.4 g/mol
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Physical Description

White to yellow solid; [ICSC] Yellow or brown powder; [Alfa Aesar MSDS], WHITE-TO-YELLOW POWDER.
Record name 2,2'-Dithiodibenzoic acid
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Solubility

Solubility in water: none
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CAS No.

119-80-2
Record name 2,2′-Dithiodibenzoic acid
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Melting Point

287 - 290 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2'-Dithiodibenzoic acid?

A1: The molecular formula of this compound is C14H10O4S2, and its molecular weight is 306.37 g/mol. []

Q2: What are some common spectroscopic techniques used to characterize this compound?

A2: Researchers frequently utilize techniques like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (NMR), and X-ray diffraction (XRD) to characterize this compound. [, , , ]

Q3: How does the stability of this compound-based materials vary under different conditions?

A3: The stability of DTBA-based materials can be influenced by factors such as temperature, pH, and exposure to solvents. For instance, some epoxy thermosets incorporating DTBA exhibit good solvent resistance and shape memory properties, even after reprocessing. [, ]

Q4: What applications benefit from the material compatibility of this compound?

A4: DTBA finds applications in developing flexible strain sensors [], recyclable epoxy elastomers [], and UV-shielding materials due to its ability to impart desirable mechanical properties and processability. []

Q5: Does this compound exhibit any catalytic activity?

A5: While DTBA is not typically employed as a catalyst, its presence can influence reaction pathways. For example, it acts as a reducing agent in the synthesis of tellurium nanostructures. [, ]

Q6: How is computational chemistry used to study this compound and its derivatives?

A6: Computational methods like Hirshfeld surface analysis help visualize intermolecular interactions in DTBA co-crystals, providing insights into their stability and packing arrangements. [, ]

Q7: How does modifying the structure of this compound affect its properties?

A7: Structural modifications of DTBA, such as introducing different substituents, can significantly alter its physical and chemical properties. For instance, replacing sulfur with selenium in the molecule impacts its crystal structure and hydrogen bonding patterns. []

Q8: What strategies are employed to enhance the stability or solubility of this compound?

A8: Researchers explore co-crystallization techniques to modify the physicochemical properties of DTBA. Co-crystals with various organic molecules can alter solubility, melting point, and stability. [, , , ]

Q9: What are the key considerations regarding the safe handling and disposal of this compound?

A9: While specific safety data may vary, handling DTBA generally requires standard laboratory precautions, including appropriate personal protective equipment and adherence to chemical hygiene plans. []

Q10: Is this compound biodegradable?

A10: Research demonstrates the aerobic biodegradation of DTBA by specific bacterial strains, highlighting its potential for environmental breakdown. This finding is significant as DTBA is a metabolite of dibenzothiophene degradation. []

Q11: How is this compound typically quantified in different matrices?

A11: Common analytical methods for DTBA quantification include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with detectors like mass spectrometry. []

Q12: Are there any viable alternatives to this compound in specific applications?

A12: The choice of alternatives depends on the specific application. For instance, in the context of biocidal compositions, various organic and inorganic compounds, like isothiazolinones or nanosized metal oxides, can serve as alternatives. []

Q13: What approaches are being explored for the recycling or responsible disposal of this compound-containing materials?

A13: The development of recyclable epoxy thermosets containing dynamic disulfide bonds sourced from DTBA demonstrates a promising avenue for material reuse and waste reduction. []

Q14: What are some noteworthy historical milestones in the research and applications of this compound?

A14: Early research on DTBA focused on its organic synthesis and structural characterization. [, ] Subsequent studies explored its coordination chemistry, leading to the development of metal-organic frameworks and other supramolecular architectures. [, , ] More recently, there has been growing interest in using DTBA for developing functional materials like self-healing polymers and bio-based thermosets. [, , ]

Q15: What are some examples of cross-disciplinary research involving this compound?

A15: The use of DTBA in developing bio-based and recyclable materials exemplifies a synergy between chemistry, materials science, and environmental science. [, ] Additionally, its application in drug delivery systems highlights the intersection of chemistry, biology, and pharmaceutical sciences. []

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